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Excessive consumption of fructose has been linked to the rising prevalence of metabolic

disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis

(NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is

ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent

phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique

because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by

phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant

isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A

and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated

phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent

generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to

the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a

promising therapeutic strategy for treating these conditions.[6][7]

PF-06835919: A Potent and Selective KHK Inhibitor
PF-06835919 is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed

for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C

isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose

metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, PF-
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06835919 effectively reduces fructose metabolism, leading to decreased liver fat accumulation

and improvements in metabolic parameters.[8][11]

Core Mechanism of Action
The primary mechanism of action of PF-06835919 is the direct, reversible inhibition of the KHK-

C enzyme. By binding to the active site of KHK-C, PF-06835919 prevents the phosphorylation

of fructose to F-1-P. This action leads to several downstream physiological effects:

Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular

concentrations of F-1-P in hepatocytes.[10]

Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose

phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]

Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the

synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]

Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked,

unmetabolized fructose is increasingly excreted in the urine.[8][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.researchgate.net/publication/344223253_Discovery_of_PF-06835919_A_Potent_Inhibitor_of_Ketohexokinase_KHK_for_the_Treatment_of_Metabolic_Disorders_Driven_by_the_Overconsumption_of_Fructose
https://www.biocentury.com/article/301613/pfizer-s-ketohexokinase-inhibitor-decreases-liver-fat-content-in-nafld-phase-ii
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.caymanchem.com/product/41842/pf-06835919
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653686/
https://www.researchgate.net/publication/332444477_PS-110-Ketohexokinase_inhibitor_PF-06835919_administered_for_6_weeks_reduces_whole_liver_fat_as_measured_by_magnetic_resonance_imaging-proton_density_fat_fraction_in_subjects_with_non-alcoholic_fatty_
https://www.researchgate.net/publication/344223253_Discovery_of_PF-06835919_A_Potent_Inhibitor_of_Ketohexokinase_KHK_for_the_Treatment_of_Metabolic_Disorders_Driven_by_the_Overconsumption_of_Fructose
https://www.caymanchem.com/product/41842/pf-06835919
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fructose Metabolism Pathway

Dietary Fructose

KHK-CUrinary Fructose Excretion

Fructose-1-Phosphate

 ATP -> ADP

ATP Depletion

PF-06835919

 Inhibition

De Novo Lipogenesis (DNL)

Hepatic Triglycerides

Uric Acid Production

Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on KHK-C.

Quantitative Data
Table 1: In Vitro Potency and Selectivity
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Parameter Target/System Value Reference

IC₅₀ Human KHK-C 8.4 nM - 10 nM [9][10]

IC₅₀ Human KHK-A 66 nM - 170 nM [9][10]

Selectivity KHK-A / KHK-C ~8-17 fold [9][10]

IC₅₀ (F-1-P Reduction)
Primary Human

Hepatocytes
0.232 µM [10]

IC₅₀ (F-1-P Reduction)
Primary Rat

Hepatocytes
2.801 µM [10]

Table 2: Preclinical Pharmacokinetics
Species

Clearance
(mL/min/kg)

Volume of
Distribution (L/kg)

Reference

Rat 0.4 0.17 [1][13]

Dog 1.3 0.38 [1][13]

Monkey 0.4 0.22 [1][13]

Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)
Dose Endpoint Result p-value Reference

300 mg once

daily

% Reduction in

Whole Liver Fat

(6 weeks)

26.5% (vs.

7.78% for

placebo)

<0.0395 [11]

150 mg once

daily

% Change in

Whole Liver Fat

(16 weeks)

-17.05% (vs.

-5.26% for

placebo)

N/A [14]

300 mg once

daily

% Change in

Whole Liver Fat

(16 weeks)

-19.13% (vs.

-5.26% for

placebo)

0.0288 [14]
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Experimental Protocols
Protocol 1: Recombinant Human KHK-C Inhibition Assay
This assay quantifies the inhibitory potency of PF-06835919 against the KHK-C enzyme.

Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes

fructose as the primary substrate and ATP as the phosphate donor.

Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric

to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g.,

pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is

monitored by the decrease in absorbance at 340 nm.

Methodology:

A reaction buffer is prepared containing HEPES, KCl, MgCl₂, phosphoenolpyruvate,

NADH, pyruvate kinase, and lactate dehydrogenase.

Serial dilutions of PF-06835919 are pre-incubated with the KHK-C enzyme in the reaction

buffer.

The reaction is initiated by adding a mixture of ATP and fructose.

The plate is immediately placed in a spectrophotometer and the change in absorbance at

340 nm is measured over time.

The rate of reaction is calculated for each inhibitor concentration.

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic equation.
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Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction
Assay in Primary Hepatocytes
This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and

allowed to form a monolayer.

Assay Principle: The assay measures the ability of PF-06835919 to block the formation of

intracellular F-1-P in hepatocytes following a fructose challenge.

Methodology:

Hepatocytes are seeded in collagen-coated plates and cultured overnight.

Cells are washed and pre-incubated with various concentrations of PF-06835919 in media

for 1-2 hours.

A fructose challenge is initiated by adding a defined concentration of fructose to the media.

After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-

cold perchloric acid or methanol to lyse the cells and precipitate proteins.

The cell lysates are neutralized and centrifuged to remove debris.
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The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

IC₅₀ values are calculated by plotting the reduction in F-1-P levels against the inhibitor

concentration.

Pharmacokinetics and Metabolism
The disposition of PF-06835919 is influenced by both metabolic enzymes and membrane

transporters.

Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver,

the primary site of action, is facilitated by active uptake transporters, including Organic Anion

Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13]

Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant

pathway, accounting for approximately 60% of the total uptake.[1][13]

Metabolism: PF-06835919 undergoes both oxidative metabolism and glucuronidation.[1] The

primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while

UGT2B7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for

these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, PF-
06835919 was not found to be a significant inducer of CYP3A in vivo.[15]
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Hepatic Disposition of PF-06835919
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Caption: Hepatic uptake and metabolism pathways for PF-06835919.
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Conclusion
PF-06835919 is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic

fructose metabolism. Its mechanism of action is centered on blocking the conversion of

fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences

of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis.

Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The

well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its

targeted action in the liver. These findings establish PF-06835919 as a targeted therapeutic

agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption.

Although Pfizer has discontinued its development for NASH, the compound remains a critical

tool for understanding the role of KHK in metabolic disease.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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